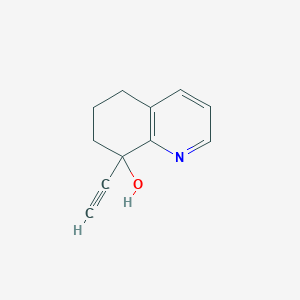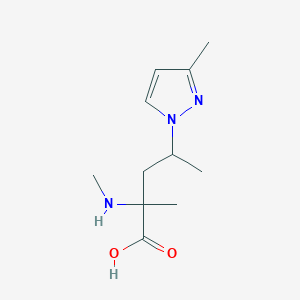
2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring, which is known for its biological activity, and a pentanoic acid backbone, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide in the presence of a base such as potassium carbonate.
Amination: The resulting intermediate undergoes amination with methylamine to introduce the methylamino group.
Carboxylation: Finally, the compound is carboxylated using carbon dioxide under high pressure and temperature to form the pentanoic acid backbone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its versatile chemical properties.
作用机制
The mechanism of action of 2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the pyrazole ring can inhibit certain enzymes, while the pentanoic acid backbone may enhance cellular uptake and distribution.
相似化合物的比较
Similar Compounds
2-Methyl-4-(1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid: Lacks the additional methyl group on the pyrazole ring.
2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid: Has a shorter carbon chain in the backbone.
4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid: Lacks the methyl group on the second carbon of the backbone.
Uniqueness
2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid is unique due to the presence of both the pyrazole ring and the pentanoic acid backbone, which confer distinct chemical and biological properties. The additional methyl groups enhance its stability and reactivity, making it a valuable compound for various applications.
属性
分子式 |
C11H19N3O2 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC 名称 |
2-methyl-2-(methylamino)-4-(3-methylpyrazol-1-yl)pentanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-8-5-6-14(13-8)9(2)7-11(3,12-4)10(15)16/h5-6,9,12H,7H2,1-4H3,(H,15,16) |
InChI 键 |
CSXALIZPLYMIEL-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1)C(C)CC(C)(C(=O)O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4',5'-Dimethyl-1h,4'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13626494.png)

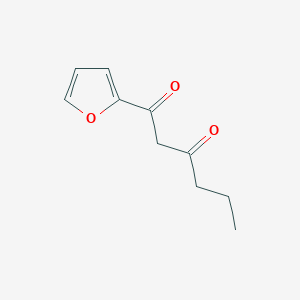
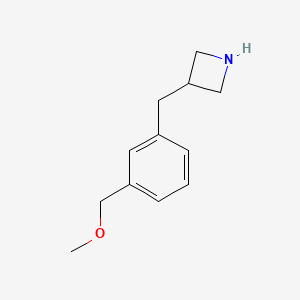
![5-methyl-1-(3-{5-[2-(quinolin-4-yl)ethenyl]-1,2,4-oxadiazol-3-yl}phenyl)-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13626513.png)
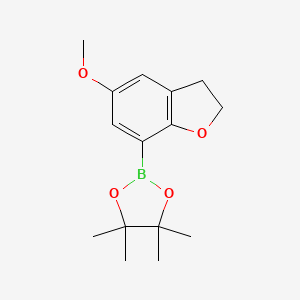
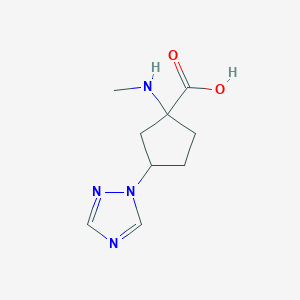
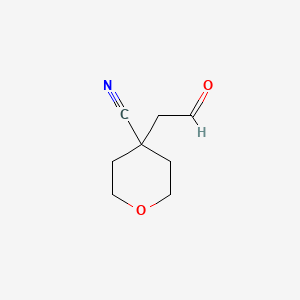
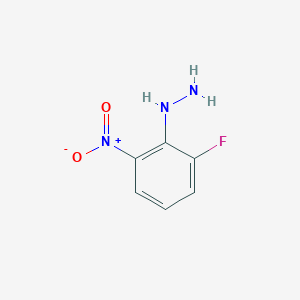
![N-(4-{4-[(1,3-dioxaindan-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2,5-dichlorothiophene-3-sulfonamide](/img/structure/B13626535.png)
